Welcome to the BenchChem Online Store!
molecular formula C16H14N2O3 B8481179 1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]- CAS No. 195819-18-2

1H-Isoindole-1,3(2H)-dione, 2-[2-(6-methoxy-2-pyridinyl)ethyl]-

Cat. No. B8481179
M. Wt: 282.29 g/mol
InChI Key: VZHGPBQCWGDYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09365520B2

Procedure details

ADDP (49.0 g, 194.09 mmol) was added to a mixture of 2-(6-methoxypyridin-2-yl)ethanol (22.87 g, 149.30 mmol), phthalimide (24.16 g, 164.23 mmol), tributylphosphine (48.5 mL, 194.09 mmol) and THF (340 mL) at 0° C. under argon atmosphere to give a solution. The solution was stirred at room temperature for 16 hr, to the reaction mixture was added ethyl acetate (about 500 mL), and the mixture was stirred at 0° C. for 20 min. The insoluble substance was removed by filtration with ethyl acetate, and washed with ethyl acetate. The filtrate was poured into water (1000 mL), and the mixture was extracted with ethyl acetate (×3). The organic layer was washed with water and brine, and dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 5→20% ethyl acetate/hexane), and the precipitate was collected by filtration with hexane to give 2-(2-(6-methoxypyridin-2-yl)ethyl)isoindoline-1,3-dione (29.03 g, 103 mmol, 69%) as an off-white powder.
Name
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
22.87 g
Type
reactant
Reaction Step One
Quantity
24.16 g
Type
reactant
Reaction Step One
Quantity
48.5 mL
Type
reactant
Reaction Step One
Name
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1CCN(C(N=NC(N2CCCCC2)=O)=O)CC1.[CH3:19][O:20][C:21]1[N:26]=[C:25]([CH2:27][CH2:28]O)[CH:24]=[CH:23][CH:22]=1.[C:30]1(=[O:40])[NH:34][C:33](=[O:35])[C:32]2=[CH:36][CH:37]=[CH:38][CH:39]=[C:31]12.C(P(CCCC)CCCC)CCC>C(OCC)(=O)C.C1COCC1>[CH3:19][O:20][C:21]1[N:26]=[C:25]([CH2:27][CH2:28][N:34]2[C:30](=[O:40])[C:31]3[C:32](=[CH:36][CH:37]=[CH:38][CH:39]=3)[C:33]2=[O:35])[CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
Quantity
49 g
Type
reactant
Smiles
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2
Name
Quantity
22.87 g
Type
reactant
Smiles
COC1=CC=CC(=N1)CCO
Name
Quantity
24.16 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O
Name
Quantity
48.5 mL
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
340 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 16 hr, to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0° C. for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The insoluble substance was removed by filtration with ethyl acetate
WASH
Type
WASH
Details
washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The filtrate was poured into water (1000 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×3)
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 5→20% ethyl acetate/hexane)
FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration with hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=CC(=N1)CCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 103 mmol
AMOUNT: MASS 29.03 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.